3-methyl-N-[[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methyl]but-2-enamide
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Overview
Description
3-methyl-N-[[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methyl]but-2-enamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclopropyl group, a piperazine ring, and an amide linkage, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methyl]but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a methylating agent to introduce the cyclopropyl group.
Introduction of the piperazine ring: The cyclopropyl intermediate is then reacted with 4-methylpiperazine under controlled conditions to form the desired piperazine derivative.
Amide bond formation: The final step involves the reaction of the piperazine derivative with an appropriate acylating agent, such as but-2-enoyl chloride, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methyl]but-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 3-methyl-N-[[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methyl]but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-Methyl AP-237
Uniqueness
3-methyl-N-[[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methyl]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, piperazine ring, and amide linkage contribute to its stability, reactivity, and potential pharmacological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-methyl-N-[[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-13(2)10-14(19)16-11-15(4-5-15)12-18-8-6-17(3)7-9-18/h10H,4-9,11-12H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHNASXHCMMOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCC1(CC1)CN2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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